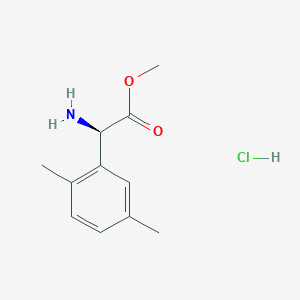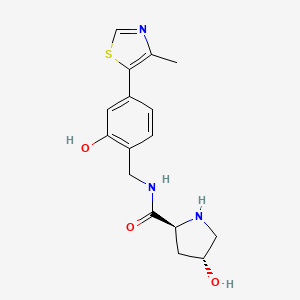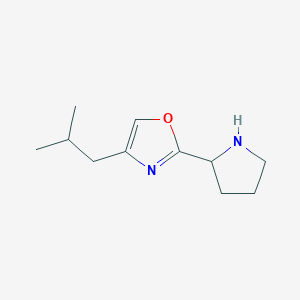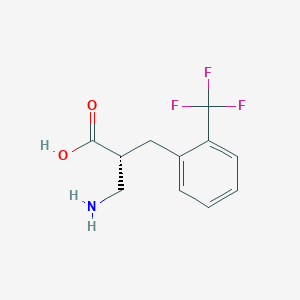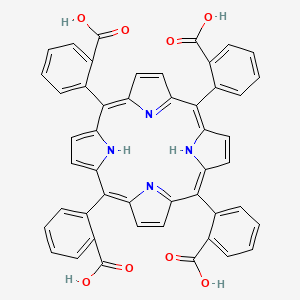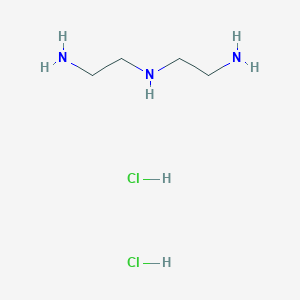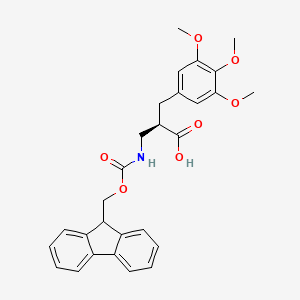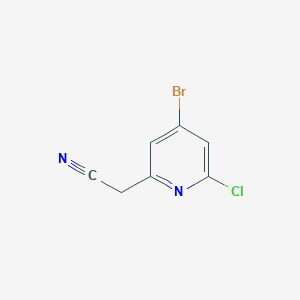
2-Chloro-4-ethenyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a vinyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Chloro-5-methyl-4-vinylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with acetylene in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of 2-chloro-5-methylpyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent, such as tetrahydrofuran. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
2-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of 2-Chloro-5-methyl-4-vinylpyridine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding reduced pyridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide. The major products formed from these reactions depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: 2-Chloro-5-methyl-4-vinylpyridine is used in the synthesis of potential therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its role as a precursor in the development of new drugs highlights its importance in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins. Its reactivity and stability make it suitable for use in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thereby reducing its catalytic activity. Additionally, the compound can interact with receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methyl-4-vinylpyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound lacks the vinyl group present in 2-Chloro-5-methyl-4-vinylpyridine. The absence of the vinyl group affects its reactivity and applications in organic synthesis.
2-Chloro-4-methyl-5-vinylpyridine: This compound has a similar structure but with the positions of the methyl and vinyl groups interchanged. The difference in the position of the substituents can lead to variations in the chemical and biological properties of the compound.
2-Chloro-5-methyl-4-ethynylpyridine: This compound contains an ethynyl group instead of a vinyl group. The presence of the ethynyl group can influence the compound’s reactivity and its applications in different fields.
The uniqueness of 2-Chloro-5-methyl-4-vinylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
2-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3 |
Clé InChI |
QTYNFLPACSTYJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
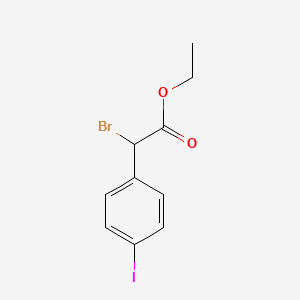
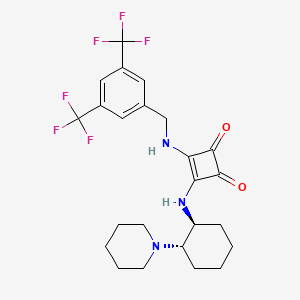
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
